N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and a 3,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 3,5-dimethylaniline with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds with potential biological activities .
Biology: In biological research, this compound is used to study the interactions of sulfonamides with various enzymes and proteins. It serves as a model compound to investigate the binding mechanisms and inhibitory effects of sulfonamides .
Medicine: Its structural features make it a promising candidate for further optimization and drug development .
Industry: In the industrial sector, N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability by forming additional interactions with the target molecules .
Comparison with Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE
- N-(3,4-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE
- N-(2,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE
Comparison: N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms further enhances its stability and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C14H13F2NO2S |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-8-11(15)3-4-13(14)16/h3-8,17H,1-2H3 |
InChI Key |
DMRZVTDKHLMCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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